molecular formula C21H20ClNO2 B11044053 6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11044053
M. Wt: 353.8 g/mol
InChI Key: HIOCRXMYLSYDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its diverse biological activities. This compound belongs to the class of pyrroloquinoline derivatives, which have been extensively studied for their potential therapeutic applications, particularly as anticoagulants and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3-4 hours . Another method involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride followed by Friedel-Crafts ring closure using aluminum trichloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxalyl Chloride: Used in the initial synthesis steps.

    Aluminum Trichloride: Employed in the Friedel-Crafts ring closure.

    Methanol and Acetic Acid: Used in condensation reactions with aromatic amines.

Major Products

Scientific Research Applications

6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been studied for various scientific research applications, including:

Properties

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione

InChI

InChI=1S/C21H20ClNO2/c1-12-9-15-17-16(10-12)21(4,13-5-7-14(22)8-6-13)11-20(2,3)23(17)19(25)18(15)24/h5-10H,11H2,1-4H3

InChI Key

HIOCRXMYLSYDLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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